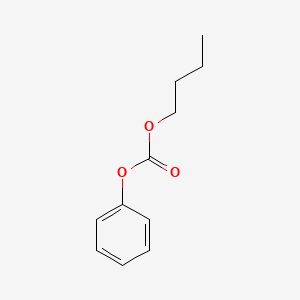

Butyl phenyl carbonate

Description

BenchChem offers high-quality Butyl phenyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl phenyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl phenyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-9-13-11(12)14-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIUEWSUNAYXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880906 | |

| Record name | carbonic acid, butyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4824-76-4 | |

| Record name | Carbonic acid, butyl phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4824-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | carbonic acid, butyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision in Protection: A Technical Guide to tert-Butyl Phenyl Carbonate

Executive Summary

In the landscape of amine protection, Di-tert-butyl dicarbonate (

This technical guide dissects the physicochemical profile, mechanistic behavior, and experimental utility of tert-butyl phenyl carbonate. Unlike

Physicochemical Profile

tert-Butyl phenyl carbonate is a mixed carbonate ester. Its structural asymmetry—combining a bulky tert-butyl group with a good phenolic leaving group—defines its reactivity.

Table 1: Core Chemical Specifications

| Property | Value | Notes |

| Chemical Name | tert-Butyl phenyl carbonate | Synonyms: Boc-OPh, t-Butyl phenyl carbonate |

| CAS Number | 6627-89-0 | |

| Molecular Formula | ||

| Molecular Weight | 194.23 g/mol | |

| Physical State | Colorless liquid or low-melting solid | Melting Point: ~20–25 °C (often supercooled liquid) |

| Boiling Point | 74–78 °C @ 0.5 mmHg | Thermal degradation occurs at atmospheric pressure |

| Density | 1.05 g/mL | @ 25 °C |

| Solubility | DCM, THF, Ethyl Acetate, Ethanol | Hydrolytically stable in neutral water |

| Leaving Group | Phenol ( | Requires alkaline workup for removal |

Mechanistic Insight: The Selectivity Driver

The utility of tert-butyl phenyl carbonate lies in its reaction kinetics. The phenoxide leaving group is less nucleofugal than the tert-butyl carbonate anion generated from

Mechanism of Action

The reaction proceeds via a standard nucleophilic acyl substitution. The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the phenoxide ion, which is subsequently protonated to phenol.

Figure 1: Mechanistic pathway of N-Boc protection using tert-butyl phenyl carbonate.

The Selectivity Advantage

In diamine systems (e.g., piperazine, ethylenediamine), the first amine protection increases steric bulk. With highly reactive reagents like

Experimental Protocol: Selective Mono-Protection

This protocol describes the mono-protection of a symmetric diamine. This workflow is superior to

Materials

-

Substrate: Symmetric diamine (e.g., 1,6-hexanediamine).

-

Solvent: Ethanol (absolute) or Dichloromethane (DCM).

-

Workup: 1M NaOH (aq), Ethyl Acetate.

Step-by-Step Methodology

-

Reaction Setup:

-

Dissolve the diamine (10 mmol) in Ethanol (20 mL).

-

Add tert-butyl phenyl carbonate (10 mmol, 1.94 g) dropwise at room temperature.

-

Note: Unlike

reactions which can be exothermic and require ice baths, this reaction is mild.

-

-

Incubation:

-

Stir the mixture at room temperature for 12–18 hours.

-

Optimization: For sterically hindered amines, refluxing ethanol may be required to drive conversion.

-

-

Solvent Removal:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.

-

-

Phenol Removal (Critical Step):

-

Dissolve the residue in Ethyl Acetate (50 mL).

-

Wash 1: Extract with 1M NaOH (3 x 20 mL). The high pH converts the phenol byproduct into water-soluble sodium phenoxide (

). -

Wash 2: Wash the organic layer with Brine (saturated NaCl).

-

-

Isolation:

-

Dry the organic phase over anhydrous

. -

Filter and concentrate to yield the crude mono-Boc amine.

-

Figure 2: Purification workflow emphasizing the removal of the phenol byproduct.

Strategic Advantages in Drug Development

Atom Economy & Stability

While

Orthogonal Protection Schemes

In peptide synthesis, Boc-OPh is compatible with Fmoc and Cbz strategies. Its specific utility arises in the synthesis of non-canonical amino acid building blocks where the high reactivity of

Safety Profile

-

Boc-Cl (tert-Butyl chloroformate): Highly unstable, decomposes to phosgene. Rarely used.

-

Boc-OPh: Stable, high boiling point. The primary hazard is the phenol byproduct, which is corrosive and toxic. However, phenol is non-volatile compared to phosgene and easily sequestered by basic scrubbers or washes.

References

-

NIST Chemistry WebBook. Carbonic acid, 1,1-dimethylethyl phenyl ester. [Link]

Sources

Solubility of tert-Butyl Phenyl Carbonate: An In-Depth Technical Guide

Part 1: Critical Identification & CAS Discrepancy[1][3][4]

CRITICAL ALERT: CAS Number Verification Before proceeding with solubility protocols, you must verify the identity of your reagent.[1][2] There is a frequent database confusion regarding the CAS number provided in some inquiries vs. the chemical name.[1]

Editorial Note: This guide focuses on TBPC (CAS 6627-89-0) , as it is the standard reagent implied by the name "tert-butyl phenyl carbonate" in drug development.[1][3][4] If you possess CAS 13183-20-5, refer to the Appendix for its specific solubility notes.[1][2][3][4]

Figure 1: Decision logic for verifying the chemical identity of the carbonate reagent.[2][3][4]

Part 2: Physicochemical Profile & Solubility Landscape[1][2][3][4]

Molecular Properties

TBPC is a mixed carbonate ester.[1] Its solubility is governed by the lipophilic tert-butyl and phenyl groups, making it highly compatible with organic solvents but immiscible with water.[1][2][4]

| Property | Value | Implication for Solubility |

| Molecular Weight | 194.23 g/mol | Small molecule; fast dissolution kinetics.[1][3][4] |

| Physical State | Liquid / Low-melt Solid | Often fully miscible with organic solvents rather than having a saturation limit.[1][3][4] |

| Boiling Point | 83 °C (0.6 mmHg) | Volatile under high vacuum; stable in refluxing DCM/THF.[1][3][4] |

| Density | 1.05 g/mL | Slightly denser than water; forms the bottom layer in aqueous extractions.[1][3][4] |

| LogP (Est.) | ~3.0 - 3.5 | Highly lipophilic; partitions strongly into organic phases.[1][3][4] |

Solubility Matrix

The following table synthesizes experimental data and polarity-based predictions.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (Miscible) | Preferred solvent for reactions and extractions.[1][2][3][4] |

| Chlorinated | Chloroform ( | Excellent (Miscible) | Good alternative to DCM; useful for NMR analysis.[1][4] |

| Ethers | Tetrahydrofuran (THF) | Excellent (Miscible) | Standard solvent for Boc-protection reactions.[1][2][3][4] |

| Ethers | 1,4-Dioxane | Excellent | Useful for higher temperature reactions.[1][3][4] |

| Esters | Ethyl Acetate (EtOAc) | Excellent | Ideal for work-up and purification (TLC mobile phase).[1][3][4] |

| Aromatics | Toluene | Good | Suitable for scale-up; may require heating to ensure homogeneity if cold.[1][2][3][4] |

| Alkanes | Hexane / Pentane | Moderate | Miscible at RT; may phase separate or crystallize at -20°C (useful for purification).[1][2][3][4] |

| Polar Aprotic | DMF, DMSO | Good | Used in peptide synthesis; difficult to remove by evaporation.[1][3][4] |

| Protic | Ethanol / Methanol | Good (Caution) | Reactive Risk: Potential for transesterification under basic conditions.[1][3][4] |

| Aqueous | Water | Insoluble | Immiscible.[1][2][3][4] Slowly hydrolyzes to phenol and Boc derivatives.[1][2] |

Mechanistic Insight: Why DCM?

Dichloromethane is the "Gold Standard" solvent for TBPC for two reasons:

-

Dipole Interaction: The carbonate carbonyls interact favorably with the polarizable C-Cl bonds of DCM without nucleophilic attack.[1][3][4]

-

Volatility: TBPC has a high boiling point (relative to solvent). DCM (bp 40°C) can be easily removed, leaving the reagent intact.

Part 3: Experimental Protocols

Standard Solubility Check (Gravimetric)

Use this protocol to validate the quality of your specific lot, especially if it appears cloudy or solid (indicating potential hydrolysis or aging).[3]

-

Preparation: Weigh 100 mg of TBPC into a 4 mL vial.

-

Addition: Add 100 µL of the target solvent (DCM or EtOAc).

-

Observation:

-

Validation: If turbid, filter through a 0.45 µm PTFE syringe filter.

Reaction Workflow: Selective Boc-Protection

TBPC is unique because it allows for the selective protection of primary amines in the presence of secondary amines, or phenols.[1][3][4] The choice of solvent directs the selectivity.[1][2]

Protocol: Selective Protection of Polyamines

Figure 2: Solvent influence on the selectivity of Boc-protection using TBPC.

Purification & Waste Handling[1][2][3][4]

-

Removal from Reaction: TBPC residues and the byproduct (phenol) are best removed by washing the organic phase (EtOAc or DCM) with 0.5 M NaOH .[2][3] The phenol becomes a water-soluble phenolate, while the Boc-protected product remains in the organic layer.[1][2][3][4]

-

Crystallization: If the product is a solid, TBPC stays in the mother liquor (Hexane/EtOAc) due to its liquid nature/high solubility.[2]

Part 4: Safety & Stability (E-E-A-T)[1][3][9]

Stability in Solution

-

Hydrolysis Risk: In wet solvents (especially DMF/DMSO with trace water), TBPC hydrolyzes to release

, Phenol, and tert-Butanol.[1][4] -

Storage: Store neat at 2–8 °C. Do not store as a dilute solution for long periods.

Handling Precautions

-

Phenol Generation: Upon reaction, TBPC releases phenol.[1][2] Ensure the solvent system allows for the sequestration of phenol (e.g., using a scavenger resin or basic wash).[3]

-

Pressure: Reactions generate

only if hydrolysis occurs or during specific decarboxylations.[1][2] Standard Boc-transfer does not release gas, but workup with acid might.[1][4]

Appendix: Note on Phenyl p-Tolyl Carbonate (CAS 13183-20-5)

If your bottle is labeled CAS 13183-20-5 , you have Phenyl p-tolyl carbonate , a solid crystalline powder.[1][2][3][4]

-

Solubility: Soluble in Acetone, DCM, Toluene.[1][2] Less soluble in Hexane than TBPC.[1][2]

-

Use: This is not a Boc-transfer reagent.[1][2][3][4] It is used for introducing the phenoxycarbonyl group or in polymer chemistry.[1][2] Do not use this for Boc protection. [1][2]

References

-

ChemicalBook. (2025).[2][3][5][9] tert-Butyl phenyl carbonate Properties and CAS Data. Retrieved from [3]

-

Sigma-Aldrich. (2025).[1][3][4] tert-Butyl phenyl carbonate Product Specification. Retrieved from [3][4]

-

Pittelkow, M., et al. (2002).[2][5] "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 15, 2195-2202.[1][2][4][5] (Demonstrates Ethanol/DCM solubility and reactivity).

-

NIST Chemistry WebBook. (2025).[2][3][10] Carbonic acid, 1,1-dimethylethyl phenyl ester. Retrieved from [3]

-

PubChem. (2025).[2][3][10][11] Compound Summary: tert-Butyl phenyl carbonate.[1][3][4] Retrieved from [3]

Sources

- 1. 1848-03-9|Methyl o-tolyl carbonate|BLD Pharm [bldpharm.com]

- 2. 13183-20-5|Phenyl p-tolyl carbonate|BLD Pharm [bldpharm.com]

- 3. 2561-97-9|Bis(4-(tert-butyl)phenyl) carbonate|BLD Pharm [bldpharm.com]

- 4. o-methylphenyl phenyl carbonate | CAS#:17146-03-1 | Chemsrc [chemsrc.com]

- 5. jk-sci.com [jk-sci.com]

- 6. yeastrc.org [yeastrc.org]

- 7. Carbonic acid phenyl p-tolyl ester CAS#: 13183-20-5 [m.chemicalbook.com]

- 8. Full text of "EPA/NIH mass spectral data base: volume 2. molecular weights 186-273" [archive.org]

- 9. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Myristamine oxide | C16H35NO | CID 18739 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: tert-Butyl Phenyl Carbonate – Physical Properties and Applications

Abstract

tert-Butyl phenyl carbonate (Boc-OPh) is a pivotal reagent in organic synthesis, primarily utilized for the selective introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines and phenols. Its utility stems from its ability to transfer the Boc group under mild conditions without the explosive risks associated with tert-butoxycarbonyl azide or the reactivity profile of di-tert-butyl dicarbonate (Boc₂O). This guide provides a rigorous analysis of its physical properties—specifically boiling point and density—and correlates these values with handling protocols, synthesis, and purification strategies.

Chemical Profile & Identification

| Parameter | Specification |

| IUPAC Name | tert-Butyl phenyl carbonate |

| CAS Number | 6627-89-0 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in chloroform, ethyl acetate, DCM; slightly soluble in water |

Physical Properties Analysis

Density and Specific Gravity

The density of tert-butyl phenyl carbonate is a critical parameter for process scale-up and solvent volume calculations.

-

Experimental Value: 1.05 g/mL at 20 °C

-

Specific Gravity: 1.05 (relative to water at 4 °C)

-

Implication: Being denser than water but close to unity, phase separation during aqueous workups requires careful attention to the interface, although the organic layer will typically be the bottom layer in non-halogenated/water mixtures if the solvent density is <1.0, but in this case, it is often used in DCM (d=1.33) where it remains in the lower phase.

Boiling Point and Thermal Stability

The boiling point of Boc-OPh is the most critical physical property regarding its purification and handling.

-

Atmospheric Boiling Point: Not Observable (Decomposes) .

-

Mechanism:[1] At atmospheric pressure, the compound undergoes thermal decarboxylation before reaching a boiling plateau, releasing CO₂ and isobutylene to form phenol.

-

-

Reduced Pressure Boiling Points:

-

Refractive Index (

): 1.480

Technical Insight: The significant difference between the theoretical atmospheric boiling point and the decomposition temperature mandates that high-vacuum distillation (<1 mmHg) be the only viable method for purification. Attempting to distill at pressures >10 mmHg (e.g., water aspirator vacuum) often requires temperatures that trigger thermal degradation, resulting in lowered yields and phenol contamination.

Synthesis and Purification Protocol

The synthesis of tert-butyl phenyl carbonate relies on the nucleophilic substitution of phenyl chloroformate by tert-butanol, mediated by a base.

Reaction Mechanism

The reaction proceeds via an acyl substitution mechanism. Quinoline is the preferred base over triethylamine or pyridine in specific protocols to suppress side reactions and facilitate the precipitation of the hydrochloride salt.

Experimental Workflow (Step-by-Step)

-

Reagent Preparation:

-

Charge a reactor with tert-butanol (1.0 equiv) and quinoline (1.0 equiv) in dichloromethane (DCM) .

-

Note: DCM is chosen for its solvation power and low boiling point, facilitating easy removal.

-

-

Addition Phase:

-

Add phenyl chloroformate (1.0 equiv) dropwise.[4]

-

Critical Control Point: Maintain reaction temperature between 38–41 °C . Exceeding this range risks decarboxylation; dropping below may stall the kinetics.

-

-

Workup:

-

Purification (Distillation):

-

Remove solvent (DCM) via rotary evaporation.[1]

-

Transfer crude oil to a Claisen flask .

-

Distill under high vacuum (0.5–0.6 mmHg ).

-

Collect fraction boiling at 74–83 °C .

-

Applications in Drug Development: Boc Protection

Boc-OPh is a "soft" acylating agent. It is particularly valuable when the substrate contains sensitive functionalities that might degrade under the conditions required for Boc₂O or Boc-N₃.

Mechanism of Action

The reagent transfers the tert-butoxycarbonyl group to a nucleophile (amine), releasing phenol as a leaving group. The phenol byproduct is easily removed by alkaline washing, unlike the byproducts of some other protecting groups.

Visualization of Pathway

Figure 1: Reaction pathway for the protection of an amine using tert-butyl phenyl carbonate. The phenol leaving group allows for mild reaction conditions.

Safety and Handling

-

Flash Point: 101 °C (Closed Cup).

-

Hazards:

-

Storage:

References

-

Sigma-Aldrich. tert-Butyl phenyl carbonate Product Specification & MSDS. Retrieved from

-

PrepChem. Preparation of tert-Butyl phenyl carbonate. Retrieved from

-

Fisher Scientific. Safety Data Sheet: tert-Butyl phenyl carbonate. Retrieved from

-

ChemicalBook. tert-Butyl phenyl carbonate Properties and Suppliers. Retrieved from

Sources

Methodological & Application

tert-butyl phenyl carbonate for chemoselective amine protection

Application Note: Chemoselective Amine Protection using tert-Butyl Phenyl Carbonate [1][2]

Executive Summary

The tert-butoxycarbonyl (Boc) group is a cornerstone of organic synthesis, providing robust protection for amines under basic and nucleophilic conditions.[3] While di-tert-butyl dicarbonate (Boc₂O) is the industry standard, it often lacks the selectivity required for complex polyfunctional molecules.[1]

This guide details the application of ** tert-Butyl Phenyl Carbonate (Boc-OPh)** (CAS: 13183-28-3), a reagent offering superior chemoselectivity.[1] Unlike the highly reactive anhydride Boc₂O, Boc-OPh is a carbonate ester. Its attenuated reactivity profile allows for the precise discrimination between sterically or electronically distinct amines (e.g., primary vs. secondary) and enables the clean mono-protection of diamines. This note provides mechanistic insights, comparative data, and validated protocols for its use in high-value synthesis.

Mechanistic Insight & Reagent Profile

The Kinetic Advantage

The primary advantage of Boc-OPh lies in its kinetics. Boc₂O reacts rapidly and often indiscriminately due to the high electrophilicity of the anhydride. In contrast, Boc-OPh relies on the displacement of a phenoxide leaving group.

-

Boc₂O Mechanism: Fast, exothermic, evolves CO₂ gas (entropy driven).

-

Boc-OPh Mechanism: Slower, controlled nucleophilic acyl substitution.[1] The reaction is driven by the stability of the phenoxide anion but requires a distinct activation energy barrier that allows for temperature-controlled selectivity.

Reaction Pathway

The following diagram illustrates the mechanism, highlighting the critical intermediate and the byproduct (phenol) which dictates the downstream workup strategy.

Figure 1: Mechanistic pathway of amine protection using tert-butyl phenyl carbonate.

Chemoselectivity Profile

The choice between Boc sources should be dictated by the substrate's complexity.

Table 1: Comparative Reagent Profile

| Feature | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl Phenyl Carbonate (Boc-OPh) |

| Reactivity | High (Anhydride) | Moderate (Carbonate Ester) |

| Selectivity | Low (Protects 1° and 2° amines indiscriminately) | High (Discrimintes 1° > 2°; Aliphatic > Aromatic) |

| Byproducts | CO₂ (gas), t-BuOH (liquid) | Phenol (solid/liquid, acidic) |

| Gas Evolution | Yes (Pressure risk in scale-up) | No (Safer for closed vessels) |

| Primary Use | Exhaustive protection | Selective mono-protection; Polyamine differentiation |

Experimental Protocols

Protocol A: Selective Mono-Protection of Diamines (The "pH Swing" Method)

Target: Synthesis of mono-Boc diamines from symmetrical diamines.[1]

Rationale: This protocol utilizes the distinct solubility properties of the protonated amine vs. the neutral phenol byproduct to achieve high purity without chromatography.

Materials:

-

Substrate: 1,2-Ethanediamine (or similar

-diamine)[1][4] -

Workup Reagents: 2M HCl, 2M NaOH, Dichloromethane (DCM)

Step-by-Step Procedure:

-

Reaction Setup:

-

Dissolve the diamine (e.g., 50 mmol) in absolute EtOH (200 mL).[4]

-

Add tert-butyl phenyl carbonate (50 mmol, 1.0 equiv) dropwise at room temperature.

-

Critical Step: Heat the mixture to reflux (approx. 80°C) and stir overnight (12–18 h). The elevated temperature ensures conversion despite the lower reactivity of the carbonate.

-

-

Solvent Exchange:

-

Acidic Wash (Phenol Removal):

-

Re-dissolve the residue in water (100 mL).

-

Acidify carefully to pH 3.0 using 2M HCl.[1]

-

Mechanistic Note: At pH 3, the mono-Boc amine (product) and unreacted diamine are protonated (cationic) and remain in the water. Phenol (pKa ~10) remains neutral.[1]

-

Extract the aqueous layer with DCM (3 x 50 mL). Discard the organic layer (contains phenol).

-

-

Base Swing (Product Recovery):

Validation:

-

Yield: Typically 50–80% (mono-protected).[1]

-

Purity: >95% (Phenol free).[1]

-

NMR Check: Look for t-butyl singlet at ~1.45 ppm.[1] Absence of aromatic phenol peaks (6.8–7.3 ppm) confirms successful workup.[1]

Protocol B: Chemoselective Protection of Primary vs. Secondary Amines

Target: Protection of a primary amine in the presence of a secondary amine.

Rationale: The steric bulk of the phenoxy group combined with the lower electrophilicity of the carbonyl carbon makes Boc-OPh react preferentially with the less hindered primary amine.

Procedure:

-

Dissolve the polyamine (1.0 equiv) in DCM or DMF.

-

Add Boc-OPh (0.95 – 1.0 equiv).[1] Do not use excess.

-

Stir at Room Temperature for 16–24 hours. Do not heat. Heating may overcome the kinetic barrier that provides selectivity.

-

Workup:

Workflow Visualization

The following diagram details the logic flow for the "pH Swing" purification (Protocol A), which is the most complex aspect of using this reagent.

Figure 2: Purification logic for removing phenol and isolating basic mono-protected amines.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete reaction due to low reactivity.[1] | Increase temperature (reflux in EtOH) or reaction time. Ensure solvent is anhydrous if hydrolysis is suspected. |

| Phenol Contamination | Inefficient basic wash. | Increase the number of NaOH washes. For non-basic products, ensure the wash pH is >10 to fully deprotonate phenol (pKa 10). |

| Loss of Selectivity | Temperature too high or excess reagent. | Maintain ambient temperature for Protocol B. Strictly control stoichiometry (0.95 equiv). |

| Solidification | Reagent freezing (MP ~24°C).[1] | Gently warm the reagent bottle to melt before dispensing. It is often a supercooled liquid. |

Safety & Handling

-

Phenol Generation: The reaction generates stoichiometric phenol. Phenol is toxic and rapidly absorbed through the skin. All workups involving the organic phase before the basic wash must be handled with gloves and in a fume hood.

-

Reagent Stability: Boc-OPh is stable at room temperature but should be stored in a cool, dry place.[1] Unlike Boc₂O, it does not build up pressure in storage bottles.

-

Flammability: Standard precautions for organic solvents (EtOH, DCM) apply.

References

-

Pittelkow, M., et al. (2002).[2] "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002(15), 2195-2202.[1][2] [1]

-

Castro, E. A., et al. (1986). "Kinetics and Mechanism of the Aminolysis of Phenyl Carbonates." Journal of the Chemical Society, Perkin Transactions 2, 1986, 731-736. [1]

-

Organic Syntheses. (2009).[1] "Preparation of (2-Aminoethyl)carbamic acid tert-butyl ester." Organic Syntheses, Coll. Vol. 11, p. 225.

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006). "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water." Organic Letters, 8(15), 3259-3262.[1] [1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. jk-sci.com [jk-sci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tert-Butyl phenyl carbonate [myskinrecipes.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BOC deprotection [ms.bzchemicals.com]

- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]

Application Note: Precision N-Boc Protection Using tert-Butyl Phenyl Carbonate

Part 1: Executive Summary & Strategic Rationale

The Challenge: Selectivity in Amine Protection

In complex molecule synthesis and drug development, the tert-butoxycarbonyl (Boc) group is ubiquitous.[1] While Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent, it suffers from hyper-reactivity . When applied to polyamines (molecules with multiple amino groups), Boc₂O often leads to statistical mixtures of mono-, di-, and poly-protected species, requiring tedious chromatographic purification.

The Solution: tert-Butyl Phenyl Carbonate (Boc-OPh)

tert-Butyl phenyl carbonate (CAS: 6627-89-0) offers a kinetically controlled alternative . Unlike the anhydride-based Boc₂O, this carbonate reagent is less electrophilic. This attenuated reactivity is not a bug; it is a feature that enables:

-

Chemoselectivity: Preferential protection of primary amines over secondary amines.

-

Regioselectivity: High-yield mono-protection of symmetrical diamines without the need for large excesses of the starting amine.

-

Stability: The reagent is moisture-stable and does not require the strictly anhydrous conditions often demanded by chloroformates.

Part 2: Mechanism of Action[2]

To master this protocol, one must understand the underlying kinetics. The reaction proceeds via a nucleophilic acyl substitution. Because the phenoxide leaving group (pKₐ ~10) is a poorer leaving group than the carboxylate found in Boc₂O, the activation energy is higher.

Mechanistic Insight:

-

Rate Determining Step: The nucleophilic attack of the amine on the carbonate carbonyl.

-

Selectivity Driver: Steric hindrance at the amine site has a more pronounced effect on the reaction rate compared to Boc₂O, allowing primary amines to react while secondary amines remain untouched.

Visual: Reaction Mechanism & Pathway

Caption: Mechanistic pathway highlighting the steric "Selectivity Filter" that prevents over-reaction.

Part 3: Detailed Experimental Protocols

Protocol A: Selective Mono-Protection of Diamines (The "Gold Standard")

Target Application: Synthesis of mono-Boc diamines (e.g., N-Boc-1,6-hexanediamine) from symmetrical precursors.

Reagents:

-

Substrate: Aliphatic Diamine (e.g., 1,6-hexanediamine)

-

Reagent: tert-Butyl phenyl carbonate (1.0 equiv)[2]

-

Solvent: Absolute Ethanol (EtOH)[3]

-

Workup Reagents: 2M HCl, 2M NaOH, Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve the diamine (5.0 mmol) in absolute EtOH (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add tert-butyl phenyl carbonate (1.0 equiv, 5.0 mmol) directly to the stirring solution.

-

Expert Note: Unlike Boc₂O, dropwise addition is rarely necessary due to the slower kinetics, but ensure good mixing.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C) and stir overnight (12–16 hours).

-

Critical Checkpoint: TLC monitoring is essential. The spot for the diamine (polar, stays at baseline) should diminish, and a less polar spot (mono-Boc) should appear. If a very non-polar spot appears (bis-Boc), reduce reflux time in future runs.

-

-

Evaporation: Remove volatiles (EtOH) under reduced pressure (rotary evaporator).

-

Purification (The pH Switch):

-

Acid Wash: Resuspend the residue in water (25 mL). Adjust pH to ~3 using 2M HCl.

-

Extraction 1 (Remove Bis-Boc & Phenol): Extract the acidic aqueous layer with DCM (2 × 50 mL). The protonated mono-Boc amine and unreacted diamine remain in the water phase. The bis-Boc byproduct and phenol (weakly acidic) move to the organic phase.

-

Base Switch: Adjust the aqueous phase to pH >12 using 2M NaOH.

-

Extraction 2 (Isolate Product): Extract the basic aqueous layer with DCM (3 × 80 mL).

-

-

Isolation: Dry the combined organic extracts from "Extraction 2" over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: General Protection of Primary Amines

Target Application: Standard protection when Boc₂O is unavailable or when avoiding gas evolution (CO₂) is preferred.

Reagents:

-

Substrate: Primary Amine[2]

-

Reagent: tert-Butyl phenyl carbonate (1.1 equiv)[2]

-

Solvent: THF or Dichloromethane (DCM)

-

Base: Triethylamine (1.5 equiv) - Optional but accelerates reaction at lower temps.

Methodology:

-

Dissolve amine in THF.

-

Add base followed by tert-butyl phenyl carbonate.[2]

-

Stir at 60°C (or reflux if using DCM) for 24 hours.

-

Note: Without the high heat of ethanol reflux, reaction times may be longer.

-

-

Standard aqueous workup (wash with 1M NaOH to remove generated phenol).

Part 4: Data Summary & Troubleshooting

Comparative Analysis: Boc-OPh vs. Boc₂O

| Feature | tert-Butyl Phenyl Carbonate | Di-tert-butyl Dicarbonate (Boc₂O) |

| Reactivity | Moderate (Requires Heat/Time) | High (Reacts at RT) |

| Selectivity | High (1° >> 2°) | Low (1° ≈ 2°) |

| Byproducts | Phenol (Toxic, requires base wash) | CO₂ (Gas), t-BuOH (Benign) |

| State | Stable Liquid/Solid (mp dependent) | Low-melting solid (moisture sensitive) |

| Polyamine Use | Excellent for Mono-protection | Poor (Statistical mixtures) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Temperature too low. | Ensure vigorous reflux in Ethanol. This reagent is thermally stable and requires energy to activate. |

| Bis-protection observed | Excess reagent or too long reaction time. | Strictly limit reagent to 1.0 equiv. Reduce reaction time. |

| Product contaminated with Phenol | Inefficient base wash. | Phenol (pKₐ 10) requires pH >12 to be fully deprotonated and washed into the aqueous layer during the first extraction step. |

Part 5: Workflow Visualization

Caption: Purification workflow utilizing pH-switching to isolate mono-protected amines.

Part 6: Safety & Handling

-

Phenol Generation: The reaction releases phenol. Phenol is corrosive and toxic by absorption. Always wear appropriate PPE (gloves, goggles) and ensure the initial organic washes (which contain the phenol) are disposed of as hazardous organic waste.

-

Reagent Stability: Store tert-butyl phenyl carbonate in a cool, dry place. Unlike Boc₂O, it does not generate pressure (CO₂) upon storage, but standard chemical hygiene applies.

References

-

Pittelkow, M., et al. (2002). "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 15, 2195-2202.[4] Link

-

Tokyo Chemical Industry (TCI). "tert-Butyl Phenyl Carbonate Product Information & Protocol." TCI Chemicals.[3] Link

-

Chakraborti, A. K., et al. (2006).[5] "Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a highly efficient catalyst for N-tert-butoxycarbonylation."[5] Organic & Biomolecular Chemistry, 4, 2769-2771.[5] Link

-

Sigma-Aldrich. "tert-Butyl phenyl carbonate Product Specification." Sigma-Aldrich. Link

Sources

- 1. 4-Aminophenyl tert-butyl carbonate | 95932-39-1 | Benchchem [benchchem.com]

- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 3. tert-Butyl Phenyl Carbonate | 6627-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. BOC Protection and Deprotection [pt.bzchemicals.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

Application Note: Synthesis of 2-Nitroindoles using tert-Butyl Phenyl Carbonate

[1][2][3][4][5][6][7]

Executive Summary

2-Nitroindoles are valuable pharmacophores and intermediates in the synthesis of complex alkaloids (e.g., pyrrolo[2,3-b]indoles).[1] However, they are historically difficult to isolate due to the electron-withdrawing nature of the nitro group at the C2 position, which renders the indole nucleus electron-deficient and prone to decomposition or polymerization.

The solution is the immediate protection of the indole nitrogen. tert-Butyl phenyl carbonate is the reagent of choice for this transformation. Unlike Di-tert-butyl dicarbonate (Boc₂O), tert-butyl phenyl carbonate is a stable liquid that allows for controlled, high-temperature introduction of the tert-butoxycarbonyl (Boc) group, often necessary during the reflux conditions of the Sundberg cyclization.

Key Advantages of tert-Butyl Phenyl Carbonate

-

Thermal Stability: Suitable for addition to hot reaction mixtures (refluxing xylenes/phosphites) where Boc₂O might decompose too rapidly.

-

Selectivity: Provides clean conversion to N-Boc-2-nitroindoles, stabilizing the core for isolation.

-

Safety: Reduces the risk of rapid gas evolution (

) associated with other Boc sources at high temperatures.

Scientific Principles & Mechanism[9][10]

The Modified Sundberg Cyclization

The classical Sundberg synthesis involves the reductive cyclization of o-nitrostyrenes using triethyl phosphite (

The reaction proceeds via the deoxygenation of the ortho-nitro group to form a nitrene intermediate. This nitrene inserts into the vinylic C-H bond to close the indole ring. Crucially, the

The Stabilization Step

Upon formation, the free N-H 2-nitroindole is highly reactive. tert-Butyl phenyl carbonate is introduced to trap this intermediate immediately as the stable 1-(tert-butoxycarbonyl)-2-nitroindole .

Reaction Pathway (DOT Diagram)

Figure 1: Mechanistic pathway for the synthesis and stabilization of 2-nitroindoles.

Experimental Protocol

Materials & Reagents

| Component | Grade/Purity | Role |

| >95% (Synthesized) | Precursor | |

| Triethyl phosphite ( | 98% | Reducing Agent/Solvent |

| tert-Butyl phenyl carbonate | 98% | Boc-Donor / Stabilizer |

| DMAP | 99% (4-Dimethylaminopyridine) | Catalyst |

| Dichloromethane (DCM) | Anhydrous | Solvent (Workup) |

Step-by-Step Methodology

Phase 1: Reductive Cyclization

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve

-nitro-o-nitrostyrene (1.0 equiv) in excess triethyl phosphite (4–5 equiv).-

Note: Triethyl phosphite acts as both the solvent and the deoxygenating agent.

-

-

Cyclization: Heat the mixture to reflux (approx. 160°C) under an inert atmosphere (

or Ar). -

Monitoring: Monitor the reaction closely by TLC. The starting dinitrostyrene should disappear rapidly (typically 1–3 hours).

-

Critical Checkpoint: Do not prolong heating unnecessarily to avoid decomposition of the formed nitroindole.

-

Phase 2: In Situ Stabilization

-

Cooling: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.

-

Reagent Addition: Add tert-butyl phenyl carbonate (1.2 – 1.5 equiv) and a catalytic amount of DMAP (0.1 equiv) directly to the reaction mixture.

-

Why: The tert-butyl phenyl carbonate reacts with the indole nitrogen. The phenol byproduct is easily removed later.

-

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor for the conversion of the polar N-H spot to a less polar N-Boc spot on TLC.

Phase 3: Isolation & Purification[2]

-

Evaporation: Remove excess triethyl phosphite and phosphate byproducts via vacuum distillation (high vacuum required) or by partitioning.

-

Preferred Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash extensively with water and brine to remove phosphate esters.

-

-

Extraction: Extract the aqueous layer with EtOAc (3x).[2] Combine organic layers and dry over anhydrous

. -

Purification: Concentrate the organic phase. Purify the residue via flash column chromatography on silica gel.

-

Eluent: Hexane/Ethyl Acetate gradient (typically 9:1 to 4:1).

-

Target: Isolate 1-(tert-butoxycarbonyl)-2-nitroindole as a yellow/orange solid.

-

Data Analysis & Troubleshooting

Expected Results

| Parameter | Description |

| Appearance | Yellow to orange crystalline solid. |

| Yield | Typically 40–65% (dependent on substituent effects). |

| Stability | Stable at room temperature when stored under inert gas. |

| Diagnostic downfield shift of C3-H (singlet) due to the C2-nitro group. |

Troubleshooting Guide

-

Low Yield: Ensure the

-nitro-o-nitrostyrene precursor is pure. Isomers (alpha-nitro) will not cyclize to the desired product. -

Decomposition: If the reaction turns black/tarry during reflux, reduce the temperature slightly or use a co-solvent (e.g., o-dichlorobenzene) with fewer equivalents of phosphite.

-

Incomplete Protection: If N-H indole remains, add another 0.5 equiv of tert-butyl phenyl carbonate and gently warm (40°C).

References

-

Pelkey, E. T., & Gribble, G. W. (1997). Synthesis of 2-nitroindoles via the Sundberg indole synthesis. Tetrahedron Letters, 38(32), 5603-5606. Link

-

Roy, S., & Gribble, G. W. (2005). A convenient synthesis of 2-nitroindoles.[1][3] Tetrahedron, 61(46), 11055-11063. Link

-

Jespersen, T., et al. (2003). Determination of octanol-water partition coefficients for carbonate esters... Electrophoresis, 24(6), 1038-1046. (Reference for physical properties of tert-butyl phenyl carbonate). Link

Application Notes & Protocols: Selective Protection of Primary Amines in the Presence of Secondary Amines

Abstract

The selective functionalization of polyamines is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and materials science. Differentiating between primary and secondary amines within the same molecule presents a significant challenge due to their similar basicity and nucleophilicity. This document provides an in-depth guide to the principles and practices for achieving the selective protection of primary amines. We will explore the underlying mechanistic principles—steric hindrance, nucleophilicity, and the critical role of kinetic versus thermodynamic control—that govern selectivity. Detailed, field-tested protocols for common protecting groups such as tert-butyloxycarbonyl (Boc) and 2-nitrobenzenesulfonyl (Nosyl) are presented, along with troubleshooting guides and data summaries to empower researchers to successfully implement these strategies in their own work.

The Strategic Imperative for Selective Amine Protection

In the intricate architectures of pharmacologically active molecules and complex natural products, polyamine scaffolds are ubiquitous. The ability to chemically address one amine functionality while leaving another untouched is not merely a matter of convenience; it is often the pivotal step that dictates the success of a synthetic route.[1] Primary (R-NH₂) and secondary (R₂-NH) amines, while both nucleophilic, possess subtle yet exploitable differences. The primary amine is less sterically encumbered, having two protons compared to the secondary amine's one proton and two, often bulky, organic substituents. This difference in steric environment is the most powerful tool in the synthetic chemist's arsenal for achieving selectivity.[2]

This guide focuses on methods that favor the protection of the more accessible primary amine, a process governed almost exclusively by kinetic control .

Foundational Principles of Chemoselectivity

Achieving selectivity hinges on understanding and manipulating the reaction conditions to favor the desired outcome. The competition between a primary and a secondary amine for an electrophilic protecting group is a classic case of kinetic versus thermodynamic control.[3]

-

Steric Hindrance: This is the dominant factor. The lone pair of electrons on a primary amine is significantly more accessible to an incoming electrophile than that of a secondary amine, which is shielded by two R-groups. Large, bulky protecting group reagents, such as di-tert-butyl dicarbonate (Boc₂O), will react much faster with the less hindered primary amine.[4]

-

Nucleophilicity and Basicity: In the absence of steric factors, secondary amines are generally more basic and slightly more nucleophilic than primary amines due to the electron-donating inductive effect of two alkyl groups compared to one.[5][6] However, for the purpose of selective protection, this inherent electronic advantage is almost always overridden by the steric disadvantage when using bulky reagents.

-

Kinetic vs. Thermodynamic Control:

-

Kinetic Product: The product that is formed fastest. It arises from the reaction pathway with the lowest activation energy (Ea). The protection of the less sterically hindered primary amine is the kinetic pathway.[7]

-

Thermodynamic Product: The most stable product. The N-PG bond on a secondary amine can be more thermodynamically stable.

-

Controlling the Outcome: To favor the kinetic product (protection of the primary amine), reactions are typically run at low temperatures (e.g., 0 °C to room temperature) for a limited duration.[8] Higher temperatures and longer reaction times can provide enough energy to overcome the higher activation barrier for the secondary amine or allow for equilibration, leading to the more stable thermodynamic product and a loss of selectivity.[8]

-

Figure 1: Kinetic control favors the faster reaction with lower activation energy (Ea), yielding primary amine protection.

Key Reagents and Methodologies

The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for its eventual removal.[9] An ideal protecting group is installed in high yield under mild conditions and is stable to subsequent reaction steps, yet can be removed cleanly without affecting other functional groups—a concept known as orthogonality.[1][9]

| Protecting Group | Reagent(s) | Typical Conditions | Deprotection | Key Feature |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaHCO₃ or Et₃N, THF or CH₂Cl₂, 0 °C to RT | Strong Acid (TFA, HCl)[10] | Excellent steric selectivity; widely used. |

| Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., NaHCO₃), Dioxane/H₂O | Base (e.g., Piperidine)[11] | Base-labile; orthogonal to acid-labile groups like Boc.[12] |

| Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride | Pyridine or Et₃N, CH₂Cl₂, 0 °C | Thiol (e.g., thiophenol) and base.[13] | Highly selective for primary amines; activates the N-H for further alkylation.[13] |

| Trifluoroacetyl | Ethyl trifluoroacetate (ETFA) | Et₃N, MeOH | Mild base (e.g., K₂CO₃ in H₂O/MeOH) | Good selectivity and mild removal conditions.[14] |

Detailed Application Protocols

The following protocols are designed as robust starting points. Researchers should perform optimization on a small scale to tailor the conditions to their specific substrate.

Protocol 1: Selective Boc-Protection of a Primary Amine

This protocol leverages the steric bulk of Boc₂O to achieve high selectivity for the primary amine under kinetically controlled conditions.

Causality: The reaction is run at 0 °C to slow down all reaction rates, amplifying the kinetic preference for the less-hindered primary amine. Using a mild base like NaHCO₃ prevents unwanted side reactions. Stoichiometry is key; a slight excess of Boc₂O ensures complete reaction of the primary amine, but a large excess could lead to di-protection over time.

Figure 2: General experimental workflow for selective N-Boc protection.

Materials:

-

Diamine-containing substrate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Tetrahydrofuran (THF) and Water (or Dichloromethane)

-

Ethyl acetate (EtOAc) and Brine for workup

-

Magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Step-by-Step Methodology:

-

Dissolution: Dissolve the diamine substrate in a suitable solvent system such as THF/water (1:1) or dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for maximizing kinetic selectivity.

-

Base Addition: Add sodium bicarbonate to the solution and stir for 5-10 minutes.

-

Reagent Addition: Dissolve Boc₂O (1.05 equivalents) in a small amount of the reaction solvent (e.g., THF) and add it dropwise to the stirring reaction mixture over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The mono-Boc protected product should appear as a new, less polar spot.

-

Workup: Once the primary amine is consumed, quench the reaction with water. If using an organic solvent like CH₂Cl₂, separate the layers. If using THF/water, extract the product with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to isolate the desired mono-protected amine.

Protocol 2: Selective Nosyl-Protection of a Primary Amine

2-Nitrobenzenesulfonyl chloride (Ns-Cl) is an excellent reagent for selectively protecting primary amines, often with higher selectivity than Boc₂O.[13]

Causality: The sulfonyl chloride is a highly reactive electrophile. The reaction is fast even at low temperatures, and the steric demand of the ortho-nitrobenzene ring strongly disfavors reaction at the more hindered secondary amine. Pyridine or triethylamine is used as a base to neutralize the HCl generated during the reaction.

Materials:

-

Diamine-containing substrate (1.0 eq)

-

2-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.0 eq)

-

Pyridine or Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (CH₂Cl₂)

-

1M HCl (aq) for workup

Step-by-Step Methodology:

-

Setup: Dissolve the diamine substrate in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base and Reagent Addition: Add the base (pyridine or Et₃N), followed by the portion-wise addition of solid Ns-Cl (1.0 equivalent) over 10 minutes. Maintain the temperature at 0 °C.

-

Reaction: Stir the reaction at 0 °C for 1-3 hours. Monitor carefully by TLC. The product sulfonamide is typically much less polar than the starting material.

-

Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization.

Troubleshooting and Key Considerations

-

Low Selectivity:

-

Cause: Reaction temperature too high or reaction time too long, allowing the thermodynamic product to form.

-

Solution: Run the reaction at a lower temperature (e.g., -20 °C or 0 °C) and monitor closely, quenching as soon as the starting material is consumed. Ensure precise stoichiometry of the protecting reagent.

-

-

Di-protection:

-

Cause: Excess protecting group reagent used.

-

Solution: Use no more than 1.0-1.1 equivalents of the protecting reagent. Add the reagent slowly to the reaction mixture to maintain a low instantaneous concentration.

-

-

No Reaction:

-

Cause: Inactive reagent or insufficient base.

-

Solution: Use freshly purchased or properly stored reagents. If the substrate is an amine salt (e.g., HCl or TFA salt), ensure enough base is added to both neutralize the salt and facilitate the protection reaction (typically >2 equivalents).

-

Conclusion

The selective protection of a primary amine in the presence of a secondary amine is a readily achievable transformation when guided by the principles of kinetic control. By employing sterically demanding protecting groups, maintaining low reaction temperatures, and carefully controlling stoichiometry, researchers can effectively isolate the more accessible primary amine for subsequent synthetic manipulations. The protocols provided for Boc and Nosyl protection serve as reliable foundations for developing robust and selective transformations in diverse chemical contexts.

References

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

-

Guiso, M., et al. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Synlett. (n.d.). A Highly Chemoselective Protection and Activation of Primary Amines in Polyamine. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Oreate AI Blog. (2026). Understanding Primary and Secondary Amines: A Closer Look. Retrieved from [Link]

-

ResearchGate. (2016). What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality? Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

ACS Publications. (2015). Selective Protection of Secondary Amines as the N-Phenyltriazenes. Application to Aminoglycoside Antibiotics. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2015). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions? Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]

-

ACS Publications. (n.d.). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Retrieved from [Link]

-

ACS Publications. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

-

YouTube. (2025). Basicity of amines and electronic effect. Retrieved from [Link]

-

YouTube. (2020). Kinetic Control vs. Thermodynamic Control. Retrieved from [Link]

-

Baran Lab, Scripps Research. (n.d.). Deprotection: The Concept of Orthogonal Sets. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

Application Note: MEEKC Analysis & Lipophilicity Determination of tert-Butyl Phenyl Carbonate

This Application Note is designed for researchers and drug development scientists utilizing Microemulsion Electrokinetic Chromatography (MEEKC) for physicochemical profiling and purity analysis.

Executive Summary

tert-Butyl phenyl carbonate (TBPC) serves a dual role in pharmaceutical development: it is a selective tert-butoxycarbonyl (Boc) transfer reagent for amines and phenols, and a critical calibration standard in Microemulsion Electrokinetic Chromatography (MEEKC) for determining octanol-water partition coefficients (

This guide provides a comprehensive protocol for:

-

Purity Analysis: Quantifying TBPC and separating it from synthesis byproducts (e.g., phenol, di-tert-butyl dicarbonate).[1]

-

Physicochemical Profiling: Using TBPC as a reference marker to calibrate MEEKC systems for high-throughput lipophilicity screening of drug candidates.

Technical Foundation: The MEEKC Mechanism

MEEKC extends the capabilities of Capillary Electrophoresis (CE) by introducing a "pseudostationary phase"—nanometer-sized oil droplets stabilized by surfactant and co-surfactant.

Separation Principle

Neutral analytes like TBPC separate based on their partitioning between the bulk aqueous buffer (high velocity) and the charged microemulsion droplets (slower velocity).

-

Highly Lipophilic: Partitions deeply into the oil droplet

Migrates closer to the micelle velocity ( -

Hydrophilic: Stays in the aqueous phase

Migrates with the electroosmotic flow (

Why TBPC?

TBPC is an ideal model compound for MEEKC calibration because:

-

Hydrophobicity: It possesses a moderate lipophilicity (

), placing it in the optimal retention window for standard SDS-heptane-butanol microemulsions. -

UV Activity: The phenyl ring provides strong UV absorption at 200–220 nm, allowing sensitive detection without derivatization.

Mechanism Visualization

The following diagram illustrates the partitioning mechanism driving the separation.

Caption: Schematic of MEEKC separation showing the differential migration based on solute partitioning into surfactant-coated oil droplets.

Experimental Protocol

A. Reagents & Materials

-

Analyte: tert-Butyl phenyl carbonate (≥98% purity).

-

Surfactant: Sodium dodecyl sulfate (SDS), ultra-pure.

-

Oil Phase: n-Heptane or n-Octane (HPLC grade).

-

Co-surfactant: 1-Butanol.

-

Buffer: Sodium tetraborate (Borax) or Phosphate buffer.

-

Markers:

-

EOF Marker (

): Methanol or DMSO. -

Micelle Marker (

): Dodecylbenzene or Sudan III (highly lipophilic, tracks the droplet).

-

B. Microemulsion Preparation (Standard "Østergaard" Recipe)

This formulation is the industry standard for LogP determination [1].

| Component | Weight % (w/w) | Role |

| SDS | 1.44% | Surfactant (stabilizer & charge carrier) |

| 1-Butanol | 6.49% | Co-surfactant (reduces surface tension) |

| n-Heptane | 0.82% | Oil core (hydrophobic environment) |

| Borate Buffer (10 mM, pH 9.2) | 91.25% | Aqueous continuous phase |

Preparation Steps:

-

Weigh SDS into a volumetric flask.

-

Add the borate buffer and stir until SDS is dissolved.

-

Add 1-butanol and n-heptane.

-

Critical Step: Sonicate the mixture for 20–30 minutes. The solution must transition from cloudy to optically transparent . If it remains cloudy, the microemulsion has not formed; check weights and temperature.

-

Allow to equilibrate at room temperature for 1 hour before use.

C. Instrument Conditions

| Parameter | Setting | Rationale |

| Capillary | Fused silica, 50 µm ID, 40–60 cm total length | Standard ID balances sensitivity and Joule heating dissipation. |

| Voltage | +15 to +25 kV | Positive polarity (inlet at anode) for normal EOF. |

| Temperature | 25°C (Strictly controlled) | Partition coefficients are temperature-dependent. |

| Injection | Hydrodynamic (50 mbar for 3–5 s) | Ensures quantitative precision over electrokinetic injection. |

| Detection | UV-DAD at 200 nm and 214 nm | 200 nm targets the carbonate; 214 nm targets the phenyl ring. |

| Pre-conditioning | 1M NaOH (5 min) | Ensures capillary wall reproducibility. |

Data Analysis & LogP Determination

To determine the lipophilicity of TBPC (or use TBPC to calibrate for other drugs), you must calculate the Retention Factor (

Step 1: Calculate Retention Factor ( )

- : Migration time of TBPC.

- : Migration time of EOF marker (Methanol).

- : Migration time of Micelle marker (Dodecylbenzene).

Step 2: Correlate to

MEEKC retention factors correlate linearly with

-

Calibration: Run a set of standards (e.g., toluene, ethylbenzene, propylbenzene) alongside TBPC.

-

Plot:

(y-axis) vs. Literature -

Result: Use the slope (

) and intercept (

Method Validation & Troubleshooting

Self-Validating Checks

-

Current Stability: The current should be stable (typically 20–40 µA depending on voltage). Fluctuating current indicates bubble formation or microemulsion instability.

-

Transparency: The buffer vial must remain clear. Turbidity indicates phase separation.

-

Marker Separation: There must be a significant window between the EOF marker (

) and the Micelle marker (

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Peak for TBPC | Hydrolysis | TBPC is a carbonate ester and can hydrolyze at high pH. Action: Prepare sample in pure methanol and inject immediately. Lower buffer pH to 8.0 if degradation persists. |

| Spikes in Baseline | Microemulsion breakdown | Re-sonicate the buffer. Ensure the capillary temperature is not too high (>30°C can destabilize the emulsion). |

| Migration Time Drift | Evaporation | The volatile heptane/butanol evaporates from vials. Action: Cap vials tightly; replace buffer vials every 5–10 runs. |

References

-

Østergaard, J. et al. (2003). "Determination of octanol-water partition coefficients for carbonate esters and other small organic molecules by microemulsion electrokinetic chromatography." Electrophoresis, 24(6), 1038–1046.

-

Sigma-Aldrich. "tert-Butyl phenyl carbonate Product Specification & Application Data."[2]

-

Poole, S. K., & Poole, C. F. (1997). "Observation of the critical micelle concentration in microemulsion electrokinetic chromatography." Analyst, 122, 261-265.

Sources

Troubleshooting & Optimization

Technical Support Center: Storage Stability of tert-Butyl Phenyl Carbonate

This is a technical support guide for tert-Butyl Phenyl Carbonate (TBPC) .

Reagent: tert-Butyl Phenyl Carbonate (TBPC) CAS Registry Number: 6627-89-0 (Note: You provided CAS 13303-94-1. Please verify your container. CAS 6627-89-0 is the standard registry for tert-Butyl phenyl carbonate.[1][2] If your CAS differs, ensure you are not working with a specific isomer or salt, though the stability profile described below generally applies to mixed tert-butyl carbonates.)

Support Ticket: #TBPC-STAB-001 Status: Resolved Audience: Medicinal Chemists, Process Engineers, Lab Managers

Executive Summary: Stability Profile

Is tert-butyl phenyl carbonate stable at room temperature? Technically, yes—but with strict caveats. TBPC is kinetically stable at room temperature (20–25°C) for short durations (weeks) only if kept under an inert atmosphere and strictly anhydrous.

However, for long-term storage (>3 months) or to guarantee high purity (>98%) for sensitive nucleophilic substitutions, refrigeration (2–8°C) is the required standard. The reagent is thermodynamically predisposed to decompose into phenol, carbon dioxide, and isobutylene. This process is autocatalytic in the presence of moisture or acid.

Quick Reference: Storage Conditions

| Parameter | Recommended Condition | Critical Limit (Risk Zone) |

| Temperature | 2°C to 8°C (Refrigerated) | > 25°C (Accelerates decarboxylation) |

| Atmosphere | Argon or Nitrogen (Inert) | Ambient Air (Moisture/O2 ingress) |

| Container | Tightly sealed, Parafilm/Teflon tape | Loose cap / Septum with old punctures |

| Light | Dark / Amber Glass | Direct Sunlight (Photo-oxidation of phenol) |

Troubleshooting Guide (Q&A)

Issue 1: Physical Appearance Changes

Q: My TBPC has turned from a colorless liquid to a yellow/orange color. Is it still usable? A: The color change indicates the formation of phenol and its subsequent oxidation (quinones).

-

Diagnosis: Partial hydrolysis has occurred.[3]

-

Usability: If your reaction is sensitive to acidic impurities or requires exact stoichiometry, discard or purify. For robust, large-scale protections where excess reagent is used, it might be usable, but check the pH of your reaction mixture as the free phenol is acidic.

-

Test: Run a TLC (Thin Layer Chromatography). Phenol will show as a distinct, lower Rf spot compared to the carbonate.

Issue 2: Pressure Buildup

Q: When I opened the bottle, there was a significant "pop" or release of gas. Is this normal? A: This is a critical warning sign of thermal decomposition.

-

Mechanism: TBPC decomposes to release Carbon Dioxide (CO₂) and Isobutylene (gas) .

-

Root Cause: The bottle was likely stored too warm (>25°C) or exposed to trace acid/moisture which catalyzed the decomposition.

-

Action: Vent the bottle carefully in a fume hood. Assess purity via H-NMR immediately. If significant pressure generated, the concentration of the active reagent has dropped.

Issue 3: Solid vs. Liquid State

Q: The SDS says it's a liquid, but my bottle has solids/crystals. Is it contaminated? A: Not necessarily.

-

Explanation: Pure TBPC has a melting point around room temperature (approx. <25°C depending on purity). In a cold lab or refrigerator, it may solidify or form a slush.

-

Action: Allow it to warm to room temperature naturally. Do not heat with a heat gun, as localized hot spots trigger decarboxylation.

The Science of Decomposition (Mechanistic Insight)

Understanding why TBPC degrades allows you to prevent it. The degradation follows two primary pathways: Hydrolysis (moisture-driven) and Thermal Decarboxylation (heat-driven).

Pathway Visualization

The following diagram illustrates the cascade of failure for TBPC. Note that the formation of Phenol creates an acidic environment, which can further catalyze the breakdown of the Boc group.

Figure 1: Decomposition pathways of tert-Butyl Phenyl Carbonate. Note that both pathways result in the release of CO₂ gas.[4]

Experimental Protocols: Quality Control

Before committing valuable starting material to a reaction, validate your TBPC stock using this self-validating protocol.

Protocol A: Rapid Purity Check (H-NMR)

Rationale: H-NMR provides the definitive ratio of active reagent to decomposition products (Phenol/tert-Butanol).

-

Sampling: Take a 10 µL aliquot of the liquid reagent.

-

Solvent: Dissolve in 0.6 mL CDCl₃ .

-

Acquisition: Run a standard proton scan (16 scans).

-

Analysis:

-

TBPC (Active): Look for the tert-butyl singlet at ~1.55 ppm .

-

Phenol (Impurity): Look for aromatic signals distinct from the carbonate (often shifted upfield relative to the ester) and a broad singlet OH (variable).

-

tert-Butanol (Impurity): Look for a singlet at ~1.28 ppm .

-

-

Calculation: Integrate the t-butyl peak of TBPC vs. the t-butyl peak of t-BuOH.

-

Purity % = [Integral(TBPC) / (Integral(TBPC) + Integral(tBuOH))] × 100

-

Protocol B: Safe Disposal of Decomposed Reagent

If the bottle is pressurized or the liquid is dark orange:

-

Vent: Place in a fume hood. Pierce the septum with a needle to relieve pressure.

-

Neutralize: Dilute with ethyl acetate. Slowly add 1M NaOH or saturated NaHCO₃ to neutralize the phenol and quench any remaining active carbonate.

-

Discard: Dispose of as organic waste (halogen-free).

Frequently Asked Questions (FAQ)

Q: Can I distill TBPC to purify it? A: Proceed with extreme caution. Distillation often leads to rapid thermal decomposition.

-

Guidance: If you must distill, use high vacuum (<1 mmHg) to keep the boiling point below 50°C. Do not distill at water aspirator pressure (approx 20 mmHg) as the required temperature will likely degrade the compound.

Q: Is TBPC sensitive to light? A: Indirectly. While the carbonate linkage is not highly photolabile, the phenol byproduct (if present) is sensitive to photo-oxidation, turning the liquid dark. Store in amber glass to prevent this visual indicator of degradation from obscuring the state of the reagent.

Q: I left the bottle on the bench over the weekend. Is it ruined? A: Likely no . If the cap was tight, it is stable for days at room temperature. Perform the Protocol A (NMR) check if you are running a critical reaction.

References

-

National Institute of Standards and Technology (NIST). tert-Butyl phenyl carbonate - Gas Phase Kinetics & Properties. NIST Chemistry WebBook, SRD 69.[2] [Link]

- Wiberg, K. B., et al.Mechanisms of Hydrolysis of Carbonate Esters. Journal of the American Chemical Society.

Sources

Alkyl Phenyl Carbonates: A Technical Support Guide to Mitigating Side Reactions

Welcome to the technical support center for the effective use of alkyl phenyl carbonates in your research. This guide is designed for researchers, scientists, and professionals in drug development who seek to optimize their synthetic routes and avoid common pitfalls associated with these versatile reagents. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality of side reactions and offer robust, self-validating troubleshooting strategies.

Introduction: The Duality of Alkyl Phenyl Carbonates

Alkyl phenyl carbonates are valuable reagents in organic synthesis, primarily employed for the introduction of carbonate functionalities and as effective protecting groups for phenols.[1] Their utility stems from the tunable reactivity of the carbonate group, influenced by both the alkyl and phenyl substituents. However, this reactivity can also be a source of undesirable side reactions if not properly managed. This guide will equip you with the knowledge to anticipate and control these reactions, ensuring the desired outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using alkyl phenyl carbonates?

The primary side reactions include:

-

Hydrolysis: Reaction with water to produce the corresponding alcohol, phenol, and carbon dioxide. This is often catalyzed by acid or base.

-

Transesterification: Reaction with other alcohols present in the reaction mixture, leading to the formation of different carbonate species.

-

Decarboxylation: Loss of carbon dioxide, particularly under thermal stress, which can lead to the formation of ethers or other decomposition products.[2]

-

C-Alkylation vs. O-Alkylation of Phenoxides: When reacting with phenoxides, alkyl phenyl carbonates can act as alkylating agents, leading to undesired C-alkylation of the aromatic ring in addition to the desired O-acylation.[3]

-

Reaction with Secondary Amines: While highly selective for primary amines, reactions with secondary amines can occur, especially under forcing conditions, leading to mixtures of products.

Q2: My reaction with a phenol is giving a complex mixture. What could be the issue?

When reacting an alkyl phenyl carbonate with a phenol to form a diaryl or alkyl aryl carbonate, a common issue is the competition between the desired O-acylation and undesired side reactions such as C-alkylation of the phenol. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon of the aromatic ring.[3]

Troubleshooting:

-

Solvent Choice: Using polar aprotic solvents can favor O-alkylation.[3]

-

Base Selection: Employing a slight excess of a weaker base will favor the formation of the phenoxide for O-acylation without promoting side reactions.[3]

-

Temperature Control: Carefully controlling the reaction temperature can help to minimize side reactions.[3]

Q3: I am trying to protect a primary amine in the presence of a secondary amine and observing low selectivity. How can I improve this?

Alkyl phenyl carbonates are known for their high selectivity in acylating primary amines over secondary amines. If you are observing low selectivity, consider the following:

-

Reaction Conditions: Elevated temperatures or prolonged reaction times can lead to the acylation of the less reactive secondary amine. Running the reaction at room temperature is often sufficient.

-

Stoichiometry: Use a controlled amount of the alkyl phenyl carbonate (e.g., 1.1 equivalents per primary amine) to avoid having excess reagent available to react with the secondary amine.

Troubleshooting Guides

Guide 1: Competing O- vs. C-Alkylation/Acylation of Phenols

Problem: When using an alkyl phenyl carbonate to protect a phenol or to synthesize an unsymmetrical carbonate, you observe the formation of byproducts resulting from reaction at the aromatic ring of the phenol (C-alkylation or C-acylation) instead of the desired reaction at the hydroxyl group (O-acylation).

Underlying Principle: The phenoxide anion, generated by the deprotonation of the phenol, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions). The regioselectivity of the reaction is influenced by the reaction conditions.

Troubleshooting Protocol:

-

Solvent Selection:

-

Recommended: Use polar aprotic solvents like DMF, DMSO, or acetone. These solvents solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide oxygen, which favors O-acylation.[3]

-

Avoid: Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, reducing its nucleophilicity and potentially increasing the relative contribution of C-alkylation.

-

-

Choice of Base:

-

Recommended: Use weaker bases like potassium carbonate (K₂CO₃). A slight excess is usually sufficient to ensure complete deprotonation of the phenol.[3]

-

Caution: Stronger bases like sodium hydride (NaH) can sometimes lead to a higher proportion of C-alkylation, especially if the reaction temperature is not carefully controlled.[3]

-

-

Temperature Management:

-

Maintain the lowest effective temperature for the reaction. Higher temperatures can provide the activation energy needed for the less-favored C-alkylation pathway. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times at elevated temperatures.[3]

-

Experimental Workflow: Selective O-Acylation of a Phenol

Caption: Workflow for selective O-acylation of phenols.

Guide 2: Hydrolysis of Alkyl Phenyl Carbonate

Problem: You observe the formation of phenol and the corresponding alcohol as byproducts, and your starting alkyl phenyl carbonate is consumed faster than expected. This is often accompanied by the evolution of gas (CO₂).

Underlying Principle: Alkyl phenyl carbonates can undergo hydrolysis, especially in the presence of acidic or basic catalysts. Water present in the solvent or reagents can act as a nucleophile, attacking the carbonyl carbon of the carbonate.

Troubleshooting Protocol:

-

Anhydrous Conditions:

-

Ensure all glassware is thoroughly dried before use.

-

Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

-

Store alkyl phenyl carbonates in a desiccator and handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

-

-

Control of pH:

-

If the reaction is base-catalyzed, use a non-nucleophilic, hindered base to minimize the catalytic effect on hydrolysis.

-

If the reaction is sensitive to acid, consider adding a proton sponge or a non-nucleophilic base to scavenge any trace acidity.

-

-

Reagent Purity:

-

Ensure that all starting materials, including the substrate and any additives, are dry.

-